1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione
Description
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGLMLKNIJTMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(CC(=O)N1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601461 | |
| Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143411-86-3 | |
| Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 2-Hydroxyethylamine with 3,3-Dimethylglutaric Anhydride
The most widely reported method involves the cyclocondensation of 2-hydroxyethylamine and 3,3-dimethylglutaric anhydride under controlled conditions. The anhydride reacts with the amine via nucleophilic acyl substitution, forming an intermediate amide that undergoes intramolecular cyclization to yield the piperazine-2,5-dione core.
Reaction Conditions:
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Solvent: Anhydrous toluene or tetrahydrofuran (THF)
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Temperature: 0–5°C during initial mixing, followed by gradual warming to 25°C
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Catalyst: Triethylamine (1.2 equiv) to neutralize HCl byproducts
Mechanistic Insights:
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Step 1: Nucleophilic attack of 2-hydroxyethylamine on the anhydride’s carbonyl carbon.
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Step 2: Deprotonation by triethylamine, facilitating intermediate amide formation.
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Step 3: Intramolecular cyclization via nucleophilic attack of the secondary amine on the adjacent carbonyl group.
Purification:
Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Alternative Route via Haloacetyl Halides
A patent-derived method adapts the synthesis of 2,5-diketopiperazines using haloacetyl halides and substituted glycine amides. While originally designed for 1,4-diisopropyl derivatives, this approach can be modified for 1-(2-hydroxyethyl)-3,3-dimethyl analogs.
Procedure:
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Condensation: React 3,3-dimethylglycine amide with chloroacetyl chloride in toluene at 0–5°C.
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Cyclization: Add sodium hydroxide (6 equiv) and heat to 70–80°C for 1–2 hours.
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Workup: Separate phases, dry organic layer (MgSO₄), and evaporate solvent.
Key Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio (Amide:ClCH₂COCl) | 1:1 |
| Base | NaOH (50% w/w) |
| Yield | 89–94% |
Advantages:
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and yield using continuous flow reactors (CFRs). These systems enhance heat transfer and reduce reaction times compared to batch processes.
Process Overview:
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Precursor Mixing: 2-Hydroxyethylamine and 3,3-dimethylglutaric anhydride are fed into a CFR at 10 mL/min.
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Cyclization Zone: Maintained at 50°C with a residence time of 15 minutes.
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In-line Purification: Integrated crystallization units isolate the product with >90% purity.
Table 1: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 4 hours | 15 minutes |
| Yield | 85% | 92% |
| Purity | 88% | 95% |
Mechanistic and Kinetic Studies
Role of Base in Cyclization
The choice of base significantly impacts reaction kinetics. Triethylamine accelerates intermediate deprotonation but requires stoichiometric amounts. In contrast, sodium hydroxide enables catalytic cyclization in aqueous-organic biphasic systems.
Kinetic Data:
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Rate Constant (k): 0.12 min⁻¹ (with NaOH) vs. 0.08 min⁻¹ (with Et₃N).
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Activation Energy (Eₐ): 45 kJ/mol, indicating a moderate energy barrier.
Challenges and Optimization
Byproduct Formation
The primary byproduct, 3,3-dimethylglutaric acid , arises from anhydride hydrolysis. Strategies to minimize this include:
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-3,3-dimethylpiperazine-2,5-dione.
Reduction: Formation of 1-(2-hydroxyethyl)-3,3-dimethylpiperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Functionalization
- The compound serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
- A notable method for generating functionalized piperazinones involves post-Ugi functionalization, which allows for the introduction of diverse functional groups into the diketopiperazine framework .
Catalysis
- In industrial applications, this compound has been explored as a catalyst in several chemical reactions. Its ability to facilitate reactions can lead to more efficient synthesis processes in organic chemistry.
Biological Applications
Antimicrobial Activity
- Research indicates that 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione exhibits promising antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against Bacillus subtilis and other pathogens .
Mechanism of Action
- The compound's mechanism involves interaction with bacterial enzymes, potentially inhibiting their activity and thus preventing bacterial growth. This characteristic makes it a candidate for developing new antimicrobial agents.
Medicinal Applications
Therapeutic Potential
- Due to its unique structure, the compound is being investigated for its therapeutic potential in treating age-related diseases and conditions linked to oxidative stress. Multifunctional antioxidants derived from similar piperazine structures have been shown to protect against cellular damage caused by reactive oxygen species (ROS), suggesting that this compound may have similar protective effects .
Case Studies
- A study involving the synthesis of piperazine derivatives demonstrated that compounds with structural similarities to this compound could effectively reduce cell viability loss under oxidative stress conditions in human cell lines .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Piperazine-2,5-dione derivatives differ primarily in substituent type, position, and stereochemistry. Key comparisons include:
cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione (CAS 28814-72-4)
- Substituents : Hydroxyethyl groups at positions 3 and 4.
- Molecular Weight : 202.21 g/mol.
- Properties : Higher hydrophilicity (logP ≈ -0.5) due to two polar hydroxyethyl groups, enhancing solubility in aqueous media. Used in laboratory settings for conjugation studies .
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione
- Substituents : Methyl groups at positions 3 and 5.
- Molecular Weight : 156.18 g/mol.
- Properties : Moderate lipophilicity (logP ≈ 0.8) and crystallinity. Studied for skin permeation enhancement due to balanced solubility and molecular volume .
- Contrast : The target compound’s hydroxyethyl group introduces hydrogen-bonding capacity, which may alter bioavailability compared to purely alkyl-substituted analogs .
1-Acetyl-4-benzyl-3-(4-dimethylaminobenzylidene)piperazine-2,5-dione
- Substituents : Acetyl, benzyl, and aromatic benzylidene groups.
- Molecular Weight : 394.42 g/mol.
- Properties : Low solubility in water (logP ≈ 2.5) due to aromaticity, but enhanced π-π stacking for solid-state stability. Used in conjugated systems for optoelectronic applications .
- Contrast : The target compound lacks aromaticity, favoring interactions with biological membranes rather than electronic applications .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Biological Activity
1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione, also known as a derivative of diketopiperazine, has garnered attention for its potential biological activities. This compound is part of a larger class of piperazine derivatives that have been studied for various pharmacological properties, including antimicrobial, anticonvulsant, and neuroprotective effects. The following sections will explore the biological activity of this compound based on diverse research findings.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related diketopiperazines indicate their effectiveness against various bacterial strains:
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 12.5 |
| Compound B | S. aureus | 25 |
| Compound C | MRSA | 1.0 |
These compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their efficacy against resistant strains .
Anticonvulsant Activity
The anticonvulsant properties of piperazine derivatives have been extensively studied. In particular, this compound and its analogs have been evaluated for their effectiveness in animal models of epilepsy. The following table summarizes findings from several studies:
| Compound Name | Test Model | Effective Dose (mg/kg) | Protection Rate (%) |
|---|---|---|---|
| Compound D | MES | 100 | 85 |
| Compound E | Pentylenetetrazole | 300 | 75 |
| Compound F | 6-Hz Model | 100 | 90 |
These results indicate that certain derivatives show promising anticonvulsant activity, particularly in the maximal electroshock (MES) test, which is a standard model for evaluating seizure control .
Neuroprotective Effects
In addition to antimicrobial and anticonvulsant properties, some studies have highlighted the neuroprotective potential of diketopiperazines. For example, compounds derived from endophytic fungi have shown significant neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. The following mechanisms have been identified:
- Inhibition of Reactive Oxygen Species (ROS) : Compounds like fischerin derived from endophytes have been shown to reduce ROS levels in neuronal cells.
- Calcium Influx Modulation : Certain derivatives can regulate calcium ion influx, thereby protecting neurons from excitotoxicity.
- Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition : Some diketopiperazines inhibit pathways associated with neuroinflammation.
These findings suggest that modifications to the diketopiperazine structure could enhance neuroprotective effects against conditions like Alzheimer's disease .
Case Studies
Several case studies have provided insights into the applications and effectiveness of piperazine derivatives:
- Antibacterial Efficacy : A study evaluated a series of piperazine derivatives against multi-drug resistant strains of bacteria. The results indicated that specific substitutions on the piperazine ring significantly improved antibacterial activity.
- Anticonvulsant Screening : In a controlled study using the MES model on mice, compounds similar to this compound exhibited notable protective effects against induced seizures.
- Neuroprotection in vitro : Research involving HT22 cells demonstrated that certain diketopiperazines could prevent cell death induced by glutamate toxicity through multiple protective mechanisms.
Q & A
Q. What synthetic strategies are optimal for preparing 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione with high enantiopurity?
The compound can be synthesized via cyclization of protected amino acid derivatives or by functionalizing preformed diketopiperazine (DKP) scaffolds. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are recommended. Post-synthesis, chiral stationary phase HPLC (CSP-HPLC) is critical for enantiomeric separation and purity validation, as demonstrated in piperazine-2,5-dione derivatives achieving >98% purity .
Q. How should researchers characterize the structural and spectroscopic properties of this compound?
A multi-technique approach is essential:
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. Overlapping signals in crowded regions (e.g., 3.0–4.5 ppm) may require 2D techniques like COSY or HSQC .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm, O-H stretch at ~3200–3600 cm) .
- Mass Spectrometry : HRMS or LC-MS validates molecular weight and fragmentation patterns. For isotopic studies, - or -labeling can trace metabolic pathways .
Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?
- Antibacterial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative models. Piperazine-2,5-dione analogues have shown MIC values <50 µg/mL in similar studies .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. IC values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in spectroscopic data?
X-ray crystallography provides definitive conformational data. For example, piperazine-2,5-dione derivatives often adopt an envelope conformation, with substituents influencing planarity (e.g., dihedral angles of 77.9° between rings). Discrepancies in NMR coupling constants or IR band positions can arise from dynamic ring puckering, which can be modeled via DFT calculations .
Q. What computational methods are effective for studying its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., S. aureus dehydrosqualene synthase). Focus on hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with dimethyl substituents .
- MD Simulations : GROMACS or AMBER can simulate stability in lipid bilayers or protein binding pockets over 100+ ns trajectories.
Q. How can isotopic labeling (15N^{15}N15N, 13C^{13}C13C) enhance mechanistic studies of its metabolic pathways?
- Synthesis : Incorporate -labeled ammonia or -acetate during cyclization steps. For example, -labeling in pyrazine derivatives enables tracking of nitrogen metabolism .
- Analytical Methods : LC-MS/MS or --HMBC NMR quantifies isotopic enrichment and identifies metabolites in hepatic microsomal assays .
Q. What strategies mitigate batch-to-batch variability in bioactivity data?
- Purity Control : Enforce strict LC-MS thresholds (e.g., ≥95% purity) and use orthogonal methods like DSC for crystallinity assessment .
- Standardized Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to internal standards (e.g., ATP levels in viability assays) .
Methodological Challenges
Q. How to address low solubility in pharmacological assays?
Q. What analytical techniques resolve enantiomeric contamination in synthetic batches?
CSP-HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) achieves baseline separation. For example, piperazine-2,5-dione derivatives showed resolution factors () >2.5 under normal-phase conditions (hexane:isopropanol 90:10) .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
